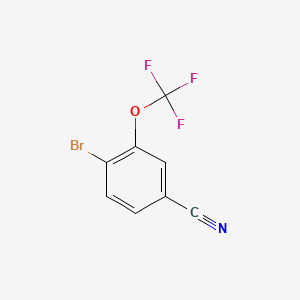

4-Bromo-3-(trifluoromethoxy)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

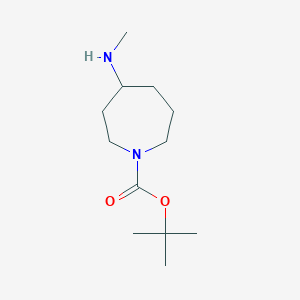

4-Bromo-3-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3BrF3NO . It is used in various chemical reactions and has a molecular weight of 266.015 Da .

Synthesis Analysis

The synthesis of similar compounds involves processes such as diazotization, formaldoximation, hydrolysis, and cyanation . Another method involves a Stille coupling reaction followed by the conversion of nitrile to amidine using lithium bis (trimethylsilyl)amide .Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom, a trifluoromethoxy group, and a nitrile group attached to a benzene ring . The compound has a density of 1.8±0.1 g/cm3 and a molar refractivity of 45.8±0.4 cm3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, similar compounds participate in reactions such as nickel-catalyzed arylcyanation .Physical And Chemical Properties Analysis

This compound has a boiling point of 224.5±40.0 °C at 760 mmHg and a flash point of 89.6±27.3 °C . It has a polar surface area of 33 Å2 and a molar volume of 151.7±5.0 cm3 .科学的研究の応用

Aryne Route to Naphthalenes

4-Bromo-3-(trifluoromethoxy)benzonitrile is used in generating aryne intermediates for the synthesis of naphthalenes. This process involves the treatment of this compound with lithium diisopropylamide, leading to various phenyllithium intermediates. These intermediates can be converted into 1- and 2-(trifluoromethoxy)naphthalenes, offering new pathways in organic synthesis (Schlosser & Castagnetti, 2001).

Electrolyte Additive in Lithium Ion Batteries

The compound is used as a novel electrolyte additive for high voltage lithium ion batteries, particularly for the LiNi 0.5 Mn 1.5 O 4 cathode. It improves the cyclic stability and capacity retention of the battery significantly (Huang et al., 2014).

Vibrational Spectra Studies

4-Bromo benzonitrile, a related compound, has been studied using density functional theory for vibrational spectra analysis. The research provides insights into the fundamental vibrational frequencies and intensity of vibrational bands, which is essential for understanding the physical properties of such compounds (Krishnakumar, Surumbarkuzhali, & Muthunatesan, 2009).

Steric Pressure in Organic Synthesis

The trifluoromethoxy group in compounds like this compound acts as both an emitter and transmitter of steric pressure in organic synthesis. This property is crucial in understanding and predicting the outcomes of various chemical reactions (Schlosser et al., 2006).

Safety and Hazards

特性

IUPAC Name |

4-bromo-3-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCRVTNJCBKIBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)OC(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane](/img/structure/B1375329.png)

![3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1375332.png)

![4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375335.png)

![(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B1375342.png)

![Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1375346.png)

![6-Bromo-2-chloroimidazo[1,2-A]pyridine](/img/structure/B1375350.png)